molecular formula C18H14N2OS B11667975 N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide CAS No. 315206-39-4

N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide

Cat. No.: B11667975
CAS No.: 315206-39-4
M. Wt: 306.4 g/mol
InChI Key: IHYXNSVIQRBXOZ-CPNJWEJPSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group attached to a thiophene ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with thiophene-2-carbohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can be used in the design of new drugs targeting specific diseases.

    Material Science: It can be used in the development of new materials with unique electronic and optical properties.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4-methylaniline

Uniqueness

N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is unique due to the presence of both biphenyl and thiophene moieties, which confer distinct electronic and steric properties

Properties

CAS No.

315206-39-4

Molecular Formula

C18H14N2OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N2OS/c21-18(17-7-4-12-22-17)20-19-13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-13H,(H,20,21)/b19-13+

InChI Key

IHYXNSVIQRBXOZ-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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